3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide
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Overview
Description
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide is a complex organic compound that features multiple functional groups, including oxadiazole, triazole, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide involves multiple steps, including nitration, oxidation, and coupling reactions. For instance, the preparation of similar oxadiazole derivatives involves nitration of precursor compounds followed by oxidation and coupling reactions .
Industrial Production Methods
Industrial production methods for such complex compounds typically involve optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Reduction of nitro groups back to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of amino groups typically yields nitro derivatives, while reduction of nitro groups yields amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of oxadiazole and triazole derivatives.
Biology
In biology, this compound may be investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its complex structure allows for multiple interactions with biological targets, making it a potential lead compound for drug discovery.
Industry
In industry, this compound may be used in the development of advanced materials, such as high-energy materials and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s multiple functional groups allow it to form various interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole and triazole derivatives, such as:
- 3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
Uniqueness
The uniqueness of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide lies in its complex structure, which combines multiple functional groups and aromatic rings
Properties
Molecular Formula |
C27H22ClFN8O4 |
---|---|
Molecular Weight |
577.0 g/mol |
IUPAC Name |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C27H22ClFN8O4/c1-2-39-22-13-16(11-12-21(22)40-15-18-19(28)9-6-10-20(18)29)14-31-33-27(38)24-23(17-7-4-3-5-8-17)32-36-37(24)26-25(30)34-41-35-26/h3-14H,2,15H2,1H3,(H2,30,34)(H,33,38)/b31-14+ |
InChI Key |
RVDUTXKNBXKSRL-XAZZYMPDSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(N=NN2C3=NON=C3N)C4=CC=CC=C4)OCC5=C(C=CC=C5Cl)F |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(N=NN2C3=NON=C3N)C4=CC=CC=C4)OCC5=C(C=CC=C5Cl)F |
Origin of Product |
United States |
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